Tensile Strength of DGEBA Epoxy Resin Cured with DAEB Alone Versus MPD: Direct Comparative Data
When diglycidyl ether of bisphenol-A (DGEBA; DER 332, equivalent weight 172.1) was cured at stoichiometric ratio with DAEB alone, the resulting resin exhibited a tensile strength of 8.5 × 10³ psi. Under identical conditions, MPD yielded a tensile strength of 11.9 × 10³ psi, representing a 28.6% advantage for MPD over DAEB alone [1]. However, this individual performance deficit is context-dependent: when DAEB is formulated as a 70/30 (w/w) DAIPB/DAEB blend, the cured resin tensile strength reaches 11.9 × 10³ psi, which is statistically identical to the MPD benchmark [1]. The 30–35% tensile strength loss cited for ring-alkylated MPDs used individually relative to MPD is attributed to the physical free volume introduced by the alkyl substituent within the crosslinked architecture, not to incomplete amine-epoxide reaction [1].
| Evidence Dimension | Room-temperature tensile strength of cured DGEBA epoxy resin |
|---|---|
| Target Compound Data | DAEB alone: 8.5 × 10³ psi (Example 6); DAIPB/DAEB 70/30 blend: 11.9 × 10³ psi (Example 4) |
| Comparator Or Baseline | MPD: 11.9 × 10³ psi (Example 7); DAIPB alone: 7.8 × 10³ psi (Example 1) |
| Quantified Difference | DAEB alone vs MPD: −28.6% (−3.4 × 10³ psi). DAEB/DAIPB 70/30 blend vs DAEB alone: +40% (+3.4 × 10³ psi). DAEB/DAIPB 70/30 blend vs MPD: 0% difference. |
| Conditions | Resin: DGEBA (DER 332, eq. wt. 172.1). Cure: stoichiometric epoxide/amine ratio. Test: ASTM D638, Instron tensile tester with 500 kg load cell, room temperature. |
Why This Matters
DAEB alone does not match MPD tensile performance, but its synergistic behavior in DAIPB/DAEB blends—achieving MPD-equivalent tensile strength—makes it an essential co-formulation component for users seeking to replace toxic MPD/MDA systems without sacrificing mechanical performance.
- [1] US Patent 5,049,639. Ring-alkylated m-phenylene diamine blends for use in curing epoxy resins. Table I, Examples 1–7. Issued September 17, 1991. View Source
